1-(4-biphenylyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride
Overview
Description
1-(4-biphenylyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride is a useful research compound. Its molecular formula is C19H24ClNO3 and its molecular weight is 349.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.1444713 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis of compounds structurally related to "1-(4-biphenylyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride," showcasing methodologies that could potentially be applied or adapted for its synthesis and analysis. For example, studies have detailed the synthesis of morpholine derivatives through processes involving aminnation, cyclization, and acidification, providing insights into the chemical characteristics and structural confirmation of these compounds through IR, 1H NMR, and MS technologies (Tan Bin, 2011) (Tan Bin, 2010).
Biological Activity and Applications
The research on related morpholine derivatives has also explored their biological activities, such as beta-adrenoceptor stimulant properties, which could inform the pharmacological potential of "this compound" in stimulating the heart and circulation (J. J. Barlow, B. G. Main, H. Snow, 1981). Moreover, these compounds have been studied for their potential in treating various conditions, including depressive disorders and emesis, suggesting a broad therapeutic application spectrum (Tao Yuan, 2012) (Timothy Harrison et al., 2001).
Chemical Properties and Analysis
Further research has delved into the chemical properties and analytical methods related to morpholine derivatives, such as solubility studies in different solvents and thermodynamic models for understanding their solubility behavior. These studies contribute valuable information for the formulation and development of related compounds (Wenge Yang et al., 2016).
Intermediates in Drug Synthesis
Significant attention has been given to the role of morpholine derivatives as intermediates in the synthesis of pharmaceutical agents, highlighting their importance in developing therapeutic compounds. For example, research on the synthesis of key intermediates for anticoagulant and antidepressant drugs provides a foundation for understanding how "this compound" might be utilized in similar contexts (Luo Lingyan et al., 2011).
Properties
IUPAC Name |
1-morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.ClH/c21-18(14-20-10-12-22-13-11-20)15-23-19-8-6-17(7-9-19)16-4-2-1-3-5-16;/h1-9,18,21H,10-15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXMDOKNRKGQIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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